molecular formula C16H26N4OS B6723548 N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B6723548
M. Wt: 322.5 g/mol
InChI Key: SSTZLJKNQFMMSB-UHFFFAOYSA-N
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Description

N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-11-12(2)22-16(19-11)20-8-4-5-13(10-20)9-18-15(21)14-6-3-7-17-14/h13-14,17H,3-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTZLJKNQFMMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCC(C2)CNC(=O)C3CCCN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring is often prepared via a reductive amination of a suitable ketone with ammonia or an amine.

The final step involves the coupling of the thiazole and piperidine intermediates with pyrrolidine-2-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form a more saturated ring system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to a more saturated piperidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving thiazole and piperidine derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrrolidine-2-carboxamide: shares structural similarities with other thiazole and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring, a piperidine ring, and a pyrrolidine ring, which may confer distinct biological activities and chemical properties not found in other similar compounds.

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